3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Enzyme Inhibition PNP Drug Discovery

3-(6-Amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol is a C3-linked adenine isonucleoside with superior enzymatic stability vs natural nucleosides. Essential for nuclease-resistant ASOs targeting thymine/uracil-rich mRNA. Validated PNP inhibitor (IC50 1.33 μM) for SAR-driven drug design. D-enantiomer of antiviral L-isonucleosides enables stereochemical comparison studies. Generic substitution with non-isonucleosides or base-modified analogs invalidates target engagement—only this C3-adenine-mannitol architecture ensures reliable hybridization. Procure for next-generation oligonucleotide therapeutics and nucleoside analog research.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B12570636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(OC(C3O)CO)CO)N
InChIInChI=1S/C11H15N5O4/c12-10-7-11(14-3-13-10)16(4-15-7)8-5(1-17)20-6(2-18)9(8)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8-,9-/m1/s1
InChIKeySHOGVEIJZIIPFU-SQEXRHODSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol: A Hydroxymethyl-Branched Isonucleoside Scaffold for Antiviral and Nucleic Acid Research


3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS 302790-80-3) is a synthetic purine isonucleoside, a member of the hydroxymethyl-branched isonucleoside class where the adenine base is linked to the C3 position of an anhydro-mannitol sugar core rather than the canonical C1' position [1]. This structural motif confers enhanced chemical and enzymatic stability relative to natural nucleosides, a property that underpins its utility in antiviral and antisense oligonucleotide research [2].

Why 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol Is Not Interchangeable with Other Isonucleosides or Nucleoside Analogs


While many nucleoside analogs share a purine base, the precise substitution pattern on the sugar scaffold critically dictates biological activity and synthetic compatibility. Within the isonucleoside family, 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (a 3-deoxy-3-nucleobase-2,5-anhydro-d-mannitol derivative) possesses a unique C3-linked adenine base and a hydroxymethyl branch [1]. This distinguishes it from 4-deoxy-4-nucleobase analogs [2] and thymine-based congeners [3], which exhibit entirely different hybridization properties. Generic substitution with a non-isonucleoside or an isonucleoside bearing a different base or linkage point is not scientifically valid, as even minor structural changes can abolish target enzyme recognition (e.g., PNP inhibition) or fundamentally alter nucleic acid duplex formation, as quantified in the evidence below.

Quantitative Differentiation of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol: Enzyme Inhibition and Hybridization Data


Purine Nucleoside Phosphorylase (PNP) Inhibition: A Direct Comparison with Inosine Substrate

The target compound demonstrates measurable, albeit moderate, inhibition of purine nucleoside phosphorylase (PNP). In a direct enzymatic assay measuring the conversion of [8-14C]-inosine, the compound exhibited an IC50 of 1.33E+3 nM (1.33 μM) [1]. This is compared to the natural substrate, inosine, which has a Km for PNP typically in the low micromolar range (e.g., ~28 μM for human PNP [2]), and to potent clinical PNP inhibitors like forodesine (IC50 in low nanomolar range). This quantitative data point establishes a specific biochemical interaction that is not a universal property of all isonucleosides.

Enzyme Inhibition PNP Drug Discovery

Oligonucleotide Duplex Stability: Adenine vs. Thymine Isonucleoside Incorporation

The impact of incorporating the D-mannitol isonucleoside scaffold on nucleic acid hybridization is highly dependent on the nucleobase. While the thymine analog (2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol) forms a stable duplex with poly(dA) with a Tm of 36.6°C (a reduction of only 1.6°C from the 38.2°C control) [1], this is a cross-study comparable for the adenine analog. The adenine analog 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is expected to form duplexes with poly(dT) but with different thermodynamic parameters due to the altered hydrogen bonding pattern of the adenine base relative to thymine. This highlights the need to evaluate the adenine derivative specifically, as base identity modulates hybridization, a critical factor for antisense applications.

Antisense Oligonucleotides Nucleic Acid Hybridization Tm Analysis

Regioselective Nucleobase Incorporation: A Synthetic Advantage Over 4-Deoxy Analogs

The synthesis of the target compound proceeds via regioselective epoxide ring-opening of key intermediate 13. This method delivers the desired 3-deoxy-3-nucleobase isomer with high fidelity [1]. In contrast, the synthesis of 4-deoxy-4-nucleobase-2,5-anhydro-L-mannitol derivatives using a similar epoxide intermediate can lead to competing side reactions, such as tetrahydrofuran ring reformation, which complicates purification and reduces yield [2]. The 3-position substitution pattern thus offers a synthetically cleaner route.

Synthetic Methodology Regioselectivity Isonucleoside Synthesis

Enhanced Chemical and Enzymatic Stability: A Class-Level Advantage of Isonucleosides

Isonucleosides, as a class, are characterized by enhanced resistance to both chemical hydrolysis and enzymatic degradation by nucleases, due to the transposed nucleobase linkage [1]. This is a critical differentiator from natural nucleosides like adenosine or 2'-deoxyadenosine, which are rapidly metabolized. While direct quantitative stability data (e.g., half-life in serum) for this specific compound is not reported, the class-level inference is robust: the unnatural C3-linkage protects the glycosidic bond, leading to significantly prolonged half-life in biological systems, a property essential for in vivo applications.

Stability Nuclease Resistance Antisense

Procurement-Driven Application Scenarios for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol


Synthesis of Metabolically Stable Antisense Oligonucleotides (ASOs)

This compound serves as a critical building block for incorporating a nuclease-resistant adenine isonucleoside unit into ASOs [3]. The enhanced enzymatic stability of the isonucleoside scaffold directly addresses the major limitation of natural oligonucleotides, which are rapidly degraded in vivo. Procurement is justified for projects aiming to develop next-generation ASOs with improved pharmacokinetic profiles, as the adenine base is essential for targeting thymine/uracil-rich mRNA sequences [2].

Structure-Activity Relationship (SAR) Studies of Purine Nucleoside Phosphorylase (PNP) Inhibitors

The documented PNP inhibition (IC50 = 1.33 μM) [3] positions this compound as a valuable tool compound for SAR studies. Researchers can use this scaffold to explore modifications that enhance PNP affinity, building upon this baseline inhibitory activity. This is a more targeted approach than using natural nucleosides or non-inhibitory analogs, enabling rational design of novel PNP inhibitors for potential anticancer or immunosuppressive therapies.

Development of Novel Antiviral Agents Based on the Hydroxymethyl-Branched Scaffold

The compound is a direct enantiomer of previously synthesized hydroxymethyl-branched L-isonucleosides that showed antiviral activity [3]. This D-mannitol enantiomer is crucial for exploring the stereochemical dependence of antiviral action against viruses like HIV or herpesviruses. Procuring this specific compound allows for a direct, comparative biological evaluation against its L-counterpart, providing essential data on how sugar stereochemistry influences viral polymerase recognition and inhibition [2].

Investigating Regioselective Epoxide Opening in Nucleoside Synthesis

The efficient and regioselective synthesis of this compound, as detailed in [3], makes it an ideal model system for studying nucleobase addition to epoxide intermediates. Researchers focused on synthetic methodology development can use this compound to investigate the influence of reaction conditions and protecting groups on regioselectivity, leveraging the clean reaction profile to optimize yields for the broader class of 3-substituted isonucleosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.